4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-((1R,5S)-3-oxa-8-azabicyclo[321]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one is a compound of interest in various scientific domains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often involves multi-step organic reactions, including cyclization and functional group transformations. Typically, the process starts with the preparation of the core bicyclic structure, followed by the introduction of the fluorophenyl and pyrrolidinone moieties. Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure high yields and purity.
Industrial Production Methods
Industrial production might leverage continuous flow chemistry to enhance reaction efficiency and scalability. It typically involves stringent quality control measures to meet regulatory standards for potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound can undergo various types of chemical reactions, including:
Oxidation: : Potential transformations of its bicyclic structure or side chains.
Reduction: : Modifications of specific functional groups to alter activity.
Substitution: : Introduction or replacement of groups to modify properties or reactivity.
Common Reagents and Conditions
Reagents such as strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and specific catalysts (e.g., palladium on carbon) are often used. Reaction conditions, including controlled pH, temperature, and solvent choice, play crucial roles.
Major Products Formed
Depending on the reaction, major products can include derivatives with altered functional groups, potentially impacting the compound’s biological activity or solubility.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules, particularly in the development of novel materials or catalysts.
Biology
Biologically, it may interact with specific proteins or enzymes, influencing biochemical pathways. It's often used in research to study receptor binding or enzyme inhibition.
Medicine
In medical research, the compound's potential as a drug candidate is explored, especially due to its unique structure which could offer novel therapeutic properties, including antimicrobial or anticancer activities.
Industry
In industrial applications, it can be a part of high-performance materials or specialized chemical processes, benefiting from its stability and specific reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves its binding to specific molecular targets, such as receptors or enzymes. This interaction can modulate biological pathways, either by inhibiting or activating specific cellular processes. Understanding these mechanisms is crucial for developing therapeutic applications.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to other compounds with similar structures, such as different fluorophenyl or pyrrolidinone derivatives, 4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one stands out due to its unique bicyclic framework, which can enhance binding specificity and selectivity in biological systems.
List of Similar Compounds
4-Fluorophenylpyrrolidinone derivatives
Other bicyclic azabicyclo[3.2.1]octane compounds
Pyrrolidine-based fluorinated compounds
This should give you a comprehensive overview of the compound and its various facets
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c18-12-1-3-13(4-2-12)19-8-11(7-16(19)21)17(22)20-14-5-6-15(20)10-23-9-14/h1-4,11,14-15H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZSNMIZDCJLHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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